molecular formula C9H10BrN2Na2O8P B1524944 5-Bromo-2'-deoxy-5'-uridylic acid disodium salt CAS No. 51432-32-7

5-Bromo-2'-deoxy-5'-uridylic acid disodium salt

Cat. No.: B1524944
CAS No.: 51432-32-7
M. Wt: 431.04 g/mol
InChI Key: UBKAOEOILGHOCX-UHFFFAOYSA-L
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Description

5-Bromo-2’-deoxyuridine 5’-(dihydrogen phosphate): is a synthetic nucleoside analogue of thymidine. It is commonly used in scientific research to study cell proliferation, DNA synthesis, and various cellular processes. This compound is particularly valuable in the fields of molecular biology, genetics, and cancer research due to its ability to be incorporated into DNA during the S phase of the cell cycle .

Biochemical Analysis

Biochemical Properties

5-Bromo-2’-deoxy-5’-uridylic acid disodium salt plays a significant role in biochemical reactions, particularly in the inhibition of DNA synthesis. It interacts with various enzymes and proteins involved in DNA replication and repair. One of the primary enzymes it interacts with is DNA polymerase, where it acts as a chain terminator during DNA synthesis. This interaction prevents the addition of further nucleotides, thereby halting DNA replication. Additionally, it can be incorporated into DNA strands by DNA polymerase, leading to mutations and strand breaks .

Cellular Effects

The effects of 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt on cells are profound. It influences cell function by interfering with DNA replication and repair processes. This compound can induce cell cycle arrest and apoptosis in rapidly dividing cells, making it a useful tool in cancer research. It affects cell signaling pathways by causing DNA damage, which activates the DNA damage response (DDR) pathways. This activation leads to changes in gene expression and cellular metabolism, ultimately affecting cell survival and proliferation.

Molecular Mechanism

At the molecular level, 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt exerts its effects through incorporation into DNA. Once incorporated, it causes mispairing during DNA replication, leading to mutations. It also inhibits the activity of DNA polymerase by acting as a chain terminator. This inhibition prevents the elongation of the DNA strand, effectively stopping DNA synthesis. Additionally, the presence of the bromine atom in the molecule enhances its ability to induce DNA strand breaks, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt can vary over time. The compound is relatively stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Long-term exposure to this compound in cell cultures can lead to cumulative DNA damage, resulting in increased cell death and altered cellular functions. In in vitro studies, the temporal effects are often monitored to understand the kinetics of DNA damage and repair .

Dosage Effects in Animal Models

The effects of 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt in animal models are dose-dependent. At low doses, it can cause mild DNA damage and activate repair mechanisms. At higher doses, it induces significant DNA damage, leading to cell death and tissue toxicity. Threshold effects are observed where a certain dosage level results in a marked increase in adverse effects. Toxicity studies in animal models help determine the safe and effective dosage ranges for research applications.

Metabolic Pathways

5-Bromo-2’-deoxy-5’-uridylic acid disodium salt is involved in metabolic pathways related to nucleotide metabolism. It is phosphorylated by cellular kinases to form its active triphosphate form, which is then incorporated into DNA. The compound interacts with enzymes such as thymidine kinase and DNA polymerase during its metabolic activation and incorporation into DNA. These interactions affect the overall metabolic flux and levels of nucleotides within the cell .

Transport and Distribution

Within cells, 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt is transported and distributed through various mechanisms. It is taken up by cells via nucleoside transporters and then phosphorylated to its active form. The compound can accumulate in the nucleus, where it exerts its effects on DNA synthesis and repair. Its distribution within tissues depends on factors such as tissue permeability and the presence of specific transporters .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2’-deoxyuridine 5’-(dihydrogen phosphate) typically involves the bromination of 2’-deoxyuridine followed by phosphorylation. The bromination is achieved using bromine or a brominating agent under controlled conditions. The phosphorylated product is then purified to obtain the desired compound .

Industrial Production Methods: Industrial production of 5-Bromo-2’-deoxyuridine 5’-(dihydrogen phosphate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is often produced in crystalline form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Brominating Agents: Used for the initial bromination step.

    Phosphorylating Agents: Used to introduce the phosphate group.

    Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2’-deoxyuridine 5’-(dihydrogen phosphate) is unique due to its bromine atom, which allows for specific applications in X-ray diffraction studies and its use as a radiosensitizer. Its incorporation into DNA provides a valuable tool for studying cell proliferation and DNA synthesis .

Properties

IUPAC Name

disodium;[5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN2O8P.2Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18;;/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKAOEOILGHOCX-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)([O-])[O-])O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN2Na2O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51432-32-7
Record name 5'-Uridylic acid, 5-bromo-2'-deoxy-, disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.983
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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